molecular formula C13H9ClFNO2 B6374841 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% CAS No. 1261918-52-8

5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95%

Cat. No. B6374841
CAS RN: 1261918-52-8
M. Wt: 265.67 g/mol
InChI Key: NMLQEJXDZLSVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% (5-CPCFP-95) is a compound composed of a phenol group and a carbamoyl group linked by a single bond. It is a white, crystalline solid with a melting point of 97-98°C and a boiling point of 175-176°C. It is soluble in water, methanol, and ethanol. 5-CPCFP-95 is a widely used compound in scientific research, due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is not well understood. It is known to interact with the active sites of enzymes, and to act as an inhibitor of certain enzymes. It is also known to interact with proteins and other macromolecules, and to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% are not well understood. It has been shown to inhibit the activity of certain enzymes, and to affect the structure and function of proteins and other macromolecules. It has also been shown to affect the growth and development of cells, and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% is its low cost and its availability in large quantities. It is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, the compound is toxic and should be handled with care.

Future Directions

The potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% in scientific research are numerous. It could be used as a tool to study the structure and function of proteins and other macromolecules, and to study the mechanism of action of drugs. It could also be used to develop new drugs and to study the effects of drugs on cells and tissues. Additionally, it could be used to study the effects of environmental pollutants on cells and tissues, and to develop new methods for the synthesis of peptides and proteins. Finally, it could be used to study the structure and properties of polymers, and to develop new polymers for use in a variety of applications.

Synthesis Methods

5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3-aminopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is 5-(3-carbamoyl-4-chlorophenyl)-2-fluorophenol. The second step involves the purification of the product through recrystallization.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-fluorophenol, 95% has a wide range of potential applications in scientific research. It has been used in studies on the synthesis of peptides and proteins, as a chemical reagent in organic synthesis, and as a catalyst in the synthesis of polymers. It has also been used in studies on the structure and properties of polymers, and in the study of the mechanism of action of drugs.

properties

IUPAC Name

2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLQEJXDZLSVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684491
Record name 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-52-8
Record name 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.